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Compound of Interest

Compound Name: Rosuvastatin Zinc

Cat. No.: B1260161 Get Quote

AN-RZT-2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for assessing the in-vitro dissolution

profile of Rosuvastatin Zinc tablets. The protocol is adapted from the United States

Pharmacopeia (USP) general chapter for Rosuvastatin Calcium Tablets and should be

validated for suitability with the zinc salt form.

Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial

role in cholesterol synthesis. It is widely prescribed to lower elevated low-density lipoprotein

(LDL) cholesterol levels and reduce the risk of cardiovascular events. The dissolution profile of

a solid oral dosage form is a critical quality attribute that provides insight into the in-vivo

bioavailability of the drug. This application note details the experimental procedure for

determining the dissolution rate of Rosuvastatin Zinc tablets.

The method described herein is based on the official USP monograph for Rosuvastatin

Calcium Tablets and employs a paddle apparatus (USP Apparatus 2) with subsequent

quantification of dissolved rosuvastatin by High-Performance Liquid Chromatography (HPLC).
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Dissolution Testing
The dissolution test determines the rate at which the active pharmaceutical ingredient (API) is

released from the tablet into a specified medium under controlled conditions.

2.1.1. Materials and Equipment

USP Apparatus 2 (Paddle)

Volumetric flasks

Pipettes

Syringe filters (0.45 µm pore size)

HPLC vials

Rosuvastatin reference standard

Potassium dihydrogen phosphate

Triethylamine

Phosphoric acid

Acetonitrile (HPLC grade)

Reagent grade water

2.1.2. Dissolution Parameters

A summary of the dissolution test parameters is provided in Table 1.

Table 1: Dissolution Test Parameters for Rosuvastatin Zinc Tablets
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Parameter Value

Apparatus USP Apparatus 2 (Paddle)

Dissolution Medium 0.05 M Citrate Buffer

Medium pH 6.6

Volume of Medium 900 mL

Temperature 37 ± 0.5 °C

Rotation Speed 50 rpm

Sampling Times 10, 20, 30, 45, and 60 minutes

Sample Volume 10 mL

2.1.3. Preparation of Dissolution Medium (0.05 M Citrate Buffer, pH 6.6)

Dissolve 63.0 g of citric acid monohydrate in 800 mL of water.

Adjust the pH to 6.6 with a solution of sodium hydroxide.

Dilute to a final volume of 1 L with water.

Before use, deaerate the medium by a suitable method.

2.1.4. Dissolution Procedure

Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.

Allow the medium to equilibrate to a temperature of 37 ± 0.5 °C.

Place one Rosuvastatin Zinc tablet in each vessel.

Start the apparatus at a rotation speed of 50 rpm.

At each specified time point, withdraw a 10 mL aliquot of the sample from a zone midway

between the surface of the dissolution medium and the top of the rotating paddle, not less

than 1 cm from the vessel wall.
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Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Filter the withdrawn samples through a 0.45 µm syringe filter, discarding the first few

milliliters of the filtrate.

Analyze the filtered samples by HPLC.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
The concentration of rosuvastatin in the dissolution samples is quantified using a validated

HPLC method.

2.2.1. HPLC Instrumentation and Conditions

The HPLC system and parameters for the analysis are outlined in Table 2.

Table 2: HPLC Conditions for Rosuvastatin Quantification

Parameter Value

Detector UV, 240 nm

Column 4.6-mm × 10-cm; 5-µm packing L1

Mobile Phase Acetonitrile and Buffer (30:70)

Buffer

2.72 g/L Potassium Dihydrogen Phosphate with

2 mL/L Triethylamine, adjusted to pH 2.5 with

Phosphoric Acid

Flow Rate 2 mL/min

Injection Volume 20 µL

Run Time
Not less than 1.5 times the retention time of

rosuvastatin

2.2.2. Preparation of Standard Solutions
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Standard Stock Solution (0.5 mg/mL of Rosuvastatin): Accurately weigh a suitable amount of

Rosuvastatin reference standard and dissolve in the dissolution medium to obtain a

concentration of 0.5 mg/mL. Sonication may be used to aid dissolution.

Working Standard Solution: Dilute the Standard Stock Solution with the dissolution medium

to a concentration corresponding to the expected concentration of the sample solutions.

2.2.3. System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard

Solution. The system is deemed suitable if the tailing factor is not more than 2.0 and the

relative standard deviation for replicate injections is not more than 2.0%.

2.2.4. Sample Analysis

Inject the prepared standard and sample solutions into the chromatograph.

Record the peak areas for the rosuvastatin peak.

Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time point

using the following formula:

% Dissolved = (rU / rS) × CS × V × (1 / L) × 100

Where:

rU = Peak response of rosuvastatin from the sample solution

rS = Peak response of rosuvastatin from the standard solution

CS = Concentration of the standard solution (mg/mL)

V = Volume of the dissolution medium (900 mL)

L = Label claim of the tablet (mg)
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The results of the dissolution study should be presented in a clear and organized manner.

Table 3 provides a template for summarizing the dissolution profile data.

Table 3: Dissolution Profile of Rosuvastatin Zinc Tablets
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Visualization of Experimental Workflow and Logical
Relationships
Experimental Workflow
The following diagram illustrates the sequential steps involved in the dissolution testing of

Rosuvastatin Zinc tablets.
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Prepare Dissolution Medium
(0.05 M Citrate Buffer, pH 6.6)

Set up Dissolution Apparatus
(Apparatus 2, 37°C, 900 mL)

Place Tablet in Vessel

Start Dissolution Test
(50 rpm)

Withdraw Samples at
Predetermined Time Points

Filter Samples (0.45 µm)

Analyze Samples by HPLC

Calculate % Dissolved

Click to download full resolution via product page

Caption: Experimental workflow for the dissolution profiling of Rosuvastatin Zinc tablets.

Logical Relationships in the Dissolution Method
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The diagram below outlines the key logical relationships and dependencies within the

dissolution assessment method.

Dissolution Stage Analytical Stage

Tablet_Dispensing Drug_Releaseinitiates Samplingis monitored by Sample_Preparationprovides material for HPLC_Quantificationprecedes Data_Calculationyields data for

Click to download full resolution via product page

Caption: Logical relationships of the key stages in the dissolution assessment method.

Disclaimer: The method described in this application note is based on the USP monograph for

Rosuvastatin Calcium Tablets. It is the user's responsibility to validate this method for its

intended use with Rosuvastatin Zinc tablets to ensure accuracy and reliability of the results.

To cite this document: BenchChem. [Application Note: Dissolution Profile Assessment of
Rosuvastatin Zinc Tablets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260161#method-for-assessing-the-dissolution-
profile-of-rosuvastatin-zinc-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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